molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

Katalognummer: B600930
CAS-Nummer: 869631-11-8
Molekulargewicht: 582.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .

Biochemische Analyse

Biochemical Properties

Desethyl Candesartan Cilexetil interacts with angiotensin II receptor type 1 (AT1), acting as an antagonist . By binding to these receptors, it inhibits the vasoconstrictive action of angiotensin II, thereby reducing peripheral vascular resistance . This interaction involves proteins and enzymes such as angiotensin-converting enzyme (ACE) and cytochrome P450 2C9 (CYP2C9) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways. It blocks the angiotensin II type-1 (AT1) receptor, which disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure . This blockade can affect gene expression related to vasoconstriction and fluid balance .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Candesartan in the body. Candesartan then binds to the angiotensin II type-1 (AT1) receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

Studies on Candesartan Cilexetil have shown that it has a long-lasting antihypertensive effect, continuing for more than a week .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, a single oral dose of Candesartan Cilexetil at 0.3 mg/kg reduced maximal blood pressure significantly in spontaneously hypertensive rats

Metabolic Pathways

This compound is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, and is excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

It is known that Candesartan Cilexetil is rapidly and completely bioactivated by ester hydrolysis during absorption from the gastrointestinal tract to Candesartan .

Subcellular Localization

Given its mechanism of action, it is likely to interact with angiotensin II type-1 (AT1) receptors, which are located on the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:

Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxo Derivatives: Formed through oxidation.

    Substituted Analogs: Formed through substitution reactions at the tetrazole ring.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Mechanism of Action :
    • Desethyl Candesartan Cilexetil acts primarily by blocking the angiotensin II type 1 receptor (AT1), which is crucial for regulating blood pressure and fluid balance. By inhibiting this receptor, it helps to prevent vasoconstriction and reduce blood pressure .
  • Bioavailability :
    • The bioavailability of this compound can be influenced by various factors, including formulation and administration conditions. Studies have shown that its pharmacokinetics are closely related to those of its parent compound, with a similar absorption profile .

Clinical Applications

This compound has been investigated for several clinical applications:

  • Hypertension Management :
    • As a metabolite of Candesartan, it contributes to the antihypertensive effects observed in patients. Clinical trials have demonstrated that both compounds effectively lower blood pressure, making them suitable for treating hypertension .
  • Heart Failure Treatment :
    • Research indicates that Desethyl Candesartan may play a role in managing heart failure, particularly when used alongside other antihypertensive agents. Its ability to block angiotensin II effects supports cardiac function and reduces the risk of heart-related complications .
  • Metabolite Monitoring :
    • In pharmacokinetic studies, measuring levels of this compound helps assess the metabolism and efficacy of Candesartan therapies. This monitoring is crucial for optimizing treatment regimens and ensuring patient safety .

Research Findings

Several studies have documented the pharmacokinetics and therapeutic effects of this compound:

  • A randomized crossover study evaluated the bioequivalence of different formulations of Candesartan Cilexetil tablets in healthy volunteers. The results indicated that both formulations produced similar plasma concentrations of Desethyl Candesartan, affirming their therapeutic equivalence .
  • A study published in PubMed highlighted the importance of Desethyl Candesartan as a marker for monitoring treatment outcomes in hypertensive patients. It suggested that measuring this metabolite could enhance personalized treatment approaches .

Case Studies

  • Case Study on Hypertension :
    • A clinical trial involving patients with resistant hypertension demonstrated significant reductions in systolic and diastolic blood pressure after treatment with both Candesartan and its metabolite. The trial emphasized the importance of monitoring Desethyl levels to tailor dosages effectively.
  • Heart Failure Management :
    • In a cohort study focusing on heart failure patients, those treated with combinations including Desethyl Candesartan showed improved outcomes compared to those receiving standard care alone. This supports its role in enhancing cardiovascular health alongside traditional therapies.

Wirkmechanismus

Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .

Biologische Aktivität

Desethyl Candesartan Cilexetil, a metabolite of the angiotensin II receptor blocker (ARB) candesartan cilexetil, plays a significant role in the pharmacological effects associated with blood pressure regulation and cardiovascular health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is formed through the hydrolysis of its parent compound, candesartan cilexetil, during gastrointestinal absorption. Its chemical structure is represented as C31H30N6O6\text{C}_{31}\text{H}_{30}\text{N}_6\text{O}_6 and it exhibits properties characteristic of ARBs, primarily focusing on the antagonism of the angiotensin II type 1 (AT1) receptor.

This compound functions as an insurmountable antagonist at the AT1 receptor. This action leads to:

  • Vasodilation : By blocking angiotensin II's vasoconstrictive effects, it promotes relaxation of blood vessels.
  • Reduction in Aldosterone Secretion : Decreasing aldosterone levels helps in managing fluid retention and blood pressure.
  • End Organ Protection : Studies indicate that it may provide protective effects against organ damage due to hypertension, such as left ventricular hypertrophy and renal dysfunction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Following oral administration of candesartan cilexetil, Desethyl Candesartan is rapidly formed and reaches peak plasma concentrations.
  • Half-Life : The compound exhibits a prolonged half-life, contributing to sustained antihypertensive effects.
  • Bioavailability : It has been shown to have similar bioavailability to other ARBs, with effective plasma concentrations achieved within therapeutic ranges .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of this compound in various populations:

  • Hypertension Management : Clinical trials demonstrate that Desethyl Candesartan effectively lowers blood pressure in patients with essential hypertension. Doses ranging from 4 mg to 16 mg have shown significant reductions in diastolic and systolic blood pressure compared to placebo .
  • Safety Profile : The side effect profile is comparable to placebo, indicating good tolerability among patients. Adverse events are minimal, making it a preferred choice for long-term management .

Comparative Analysis with Other ARBs

The following table summarizes key characteristics of Desethyl Candesartan compared to other ARBs:

Compound NameMechanismEfficacy (mg)Side Effects
Desethyl CandesartanAT1 receptor antagonist4 - 16Minimal
LosartanAT1 receptor antagonist50Mild dizziness
IrbesartanAT1 receptor antagonist150Fatigue
TelmisartanAT1 receptor antagonist40Headache

Case Studies

Several case studies have highlighted the clinical relevance of Desethyl Candesartan:

  • Case Study on Elderly Patients : In a cohort study involving elderly hypertensive patients, treatment with Desethyl Candesartan resulted in significant improvements in cognitive function alongside blood pressure control .
  • Diabetic Nephropathy : A randomized controlled trial showed that patients with diabetic nephropathy who received treatment with Desethyl Candesartan experienced reduced proteinuria and improved renal function markers .

Eigenschaften

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?

A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize this compound and four other potential degradation impurities present in Candesartan Cilexetil tablets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.